1-Boc-octahydropyrrolo[3,4-b]pyridine
Overview
Description
1-Boc-octahydropyrrolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinase Inhibition
1-Boc-octahydropyrrolo[3,4-b]pyridine derivatives are noted for their effectiveness in kinase inhibition, a critical function in the development of anticancer agents. The pyrazolo[3,4-b]pyridine motif, closely related to this compound, has been extensively utilized due to its ability to interact with kinases through multiple binding modes, showcasing its significance in medicinal chemistry (Steve Wenglowsky, 2013).
Catalysis
In the realm of catalysis, compounds structurally related to this compound have been identified as key scaffolds. For instance, pyranopyrimidine cores, which share structural features with this compound, are highlighted for their broad synthetic applications and bioavailability. Their synthesis, employing hybrid catalysts such as organocatalysts and metal catalysts, demonstrates the scaffold's versatility in creating bioactive molecules (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Medicinal Chemistry
The structural motif of this compound is frequently explored for its therapeutic potential. Pyridine derivatives, including those structurally akin to this compound, have a wide range of biological activities, such as antimicrobial, anticancer, and antioxidative properties. This highlights the compound's significance in the development of novel pharmaceuticals (A. A. Altaf et al., 2015).
Optical Sensors and Chemosensing
Compounds based on pyridine scaffolds, related to this compound, have been effectively used in the creation of optical sensors and chemosensors. Their ability to interact with various ions and species demonstrates the compound's versatility and applicability in analytical chemistry, offering a pathway to design highly selective and effective sensors (Gasem Mohammad Abu-Taweel et al., 2022).
Agrochemicals
The pyridine scaffold, akin to this compound, is crucial in the development of agrochemicals. Pyridine-based compounds serve as fungicides, insecticides, and herbicides, underscoring the importance of this chemical structure in enhancing the efficiency of novel lead compound discovery in the agrochemical domain (A. Guan et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWGFOMLJQHLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626486 | |
Record name | tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159877-36-8 | |
Record name | 1,1-Dimethylethyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159877-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine-1-carboxylic acid, octahydro-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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